tert-butyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate
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Overview
Description
tert-Butyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group, a phenyl group, and a chloroacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate typically involves the following steps:
Formation of the tert-butyl ester: This can be achieved by reacting the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the chloroacetamido group: This step involves the reaction of the tert-butyl ester with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamido derivative.
Formation of the final product: The final step involves the coupling of the chloroacetamido derivative with the appropriate amine or amino acid derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the ester, to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amides or thioesters.
Hydrolysis: Formation of the corresponding carboxylic acid and tert-butyl alcohol.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study reaction mechanisms and kinetics.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.
Protein Modification: Used in the modification of proteins to study their structure and function.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Biomarker Discovery: Used in research to identify new biomarkers for various diseases.
Industry
Material Science: Employed in the synthesis of new materials with unique properties.
Agriculture: Studied for its potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-2-(2-bromoacetamido)-3-phenylpropanoate: Similar structure but with a bromoacetamido group instead of a chloroacetamido group.
tert-Butyl (2S)-2-(2-iodoacetamido)-3-phenylpropanoate: Similar structure but with an iodoacetamido group instead of a chloroacetamido group.
tert-Butyl (2S)-2-(2-fluoroacetamido)-3-phenylpropanoate: Similar structure but with a fluoroacetamido group instead of a chloroacetamido group.
Uniqueness
The uniqueness of tert-butyl (2S)-2-(2-chloroacetamido)-3-phenylpropanoate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The chloroacetamido group provides a site for nucleophilic substitution, while the phenyl group offers opportunities for π-π interactions. The tert-butyl ester group enhances the compound’s stability and solubility.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(2-chloroacetyl)amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)12(17-13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVWIVBKIHNFRW-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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